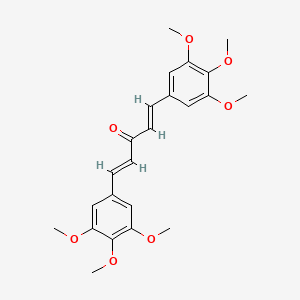
(1E,4E)-1,5-bis(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one
Übersicht
Beschreibung
(1E,4E)-1,5-bis(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one, commonly known as 1,5-bis(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one, is a chemical compound with potential applications in a variety of scientific fields. It is a conjugated diene with two aromatic rings connected by a single double bond. Its molecular formula is C20H24O6, and its molecular weight is 368.41 g/mol. It has a melting point of 108-110°C and a boiling point of 286-288°C. 1,5-bis(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one is a colorless solid that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- (1E,4E)-1,5-bis(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one and its derivatives are explored in various synthesis studies. For example, a study by Chan and Brownbridge (1981) focused on the regio-controlled synthesis of substituted phenols. They demonstrated that compounds similar to (1E,4E)-1,5-bis(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one could be effectively used to synthesize substituted o-acetylphenols and methyl salicylates, showing their utility in organic synthesis (Chan & Brownbridge, 1981).
Nonlinear Optical Properties
- A study by Shettigar et al. (2006) on bis-chalcone derivatives, which are structurally related to (1E,4E)-1,5-bis(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one, revealed their significant nonlinear optical properties. These properties were characterized by parameters such as nonlinear refractive index and nonlinear absorption coefficient, indicating potential applications in photonics and optical materials (Shettigar et al., 2006).
Solid-State Chemistry and Polymorphism
- Ferreira et al. (2019) reported on a new polymorph of a compound structurally similar to (1E,4E)-1,5-bis(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one. This research highlighted the importance of understanding the solid-state chemistry and polymorphism of such compounds, as different polymorphs can have distinct physical and chemical properties, impacting their potential applications in various fields (Ferreira et al., 2019).
Fluorescence Properties
- Ruanwas et al. (2015) explored the fluorescence properties of dienone derivatives, closely related to (1E,4E)-1,5-bis(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one. They found that these compounds possess promising fluorescence properties, with potential applications in the development of fluorescent probes and materials (Ruanwas et al., 2015).
Chemosensors for Cyanide Anions
- Gupta et al. (2021) synthesized chalcone derivatives for the detection of cyanide ions. Their study showed that such compounds can function as selective chemosensors, highlighting a potential application in environmental monitoring and safety (Gupta et al., 2021).
Antiproliferative Activity in Cancer Research
- Patanapongpibul et al. (2018) investigated derivatives of (1E,4E)-1,5-bis(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one for their antiproliferative potency against human prostate cancer cell models. Their findings contribute to the ongoing research in the development of potential chemotherapeutics (Patanapongpibul et al., 2018).
Eigenschaften
IUPAC Name |
(1E,4E)-1,5-bis(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O7/c1-25-18-11-15(12-19(26-2)22(18)29-5)7-9-17(24)10-8-16-13-20(27-3)23(30-6)21(14-16)28-4/h7-14H,1-6H3/b9-7+,10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBQAUFXKZCNOT-FIFLTTCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E,4E)-1,5-bis(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one | |
Synthesis routes and methods
Procedure details





Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)propanamide hydrochloride](/img/structure/B2387210.png)
![2-[1-[2-(Dimethylsulfamoylamino)ethyl]imidazol-2-yl]pyrazine](/img/structure/B2387211.png)
![5-[(2,2,2-Trifluoroacetyl)amino]-1,3-dihydroisoindole-2-sulfonyl fluoride](/img/structure/B2387215.png)
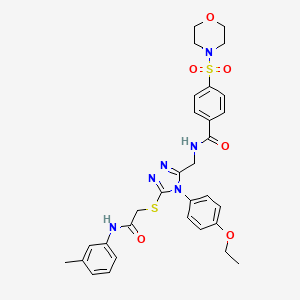
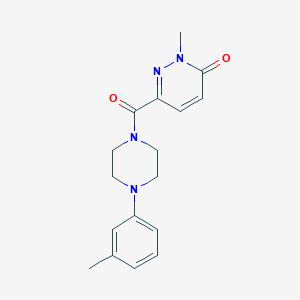
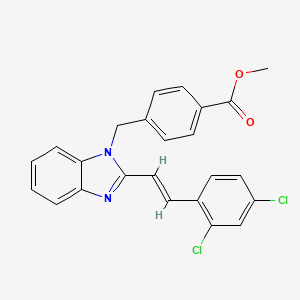
![N-(3-fluoro-4-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2387219.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2387220.png)
![2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-propan-2-ylacetamide](/img/structure/B2387222.png)
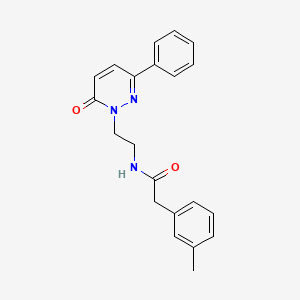
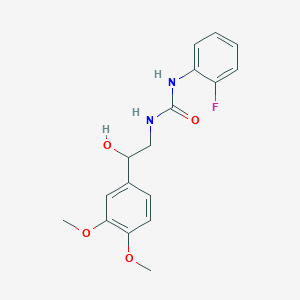
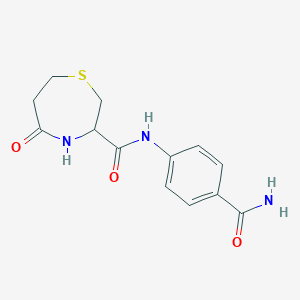
![4-[(4-Chlorophenyl)sulfanyl]benzaldehyde](/img/structure/B2387232.png)
![(3As,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-5-carboxylic acid](/img/structure/B2387233.png)